![molecular formula C19H18ClN3S B3018050 N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 338960-31-9](/img/structure/B3018050.png)
N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine" is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. While the specific compound is not directly studied in the provided papers, related pyrimidine derivatives have been synthesized and characterized, indicating the potential for similar compounds to exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the coupling of different aromatic or heteroaromatic components. For instance, a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding good product yields . This suggests that the synthesis of "this compound" could potentially be achieved through a similar coupling strategy, possibly involving a benzylation step as seen in the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods and confirmed by X-ray crystallography. For example, the vibrational spectra of a related compound were recorded and analyzed, and the structure was optimized using density functional theory (DFT), which was in agreement with X-ray diffraction (XRD) results . Similarly, the molecular structure of "this compound" could be elucidated using these techniques to determine its geometrical parameters and confirm its molecular conformation.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding and π-π interactions, which are crucial for their biological activity. For instance, the benzylation and nitrosation of pyrimidine derivatives have been studied, leading to the formation of polymorphs with different hydrogen bonding patterns . The presence of functional groups such as sulfanyl and amino groups in "this compound" suggests that it may also engage in similar interactions, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and electronic properties, are influenced by their molecular structure. For example, the HOMO-LUMO gap and nonlinear optical properties of a related compound were reported, providing insights into its electronic behavior . Additionally, the synthesis of novel polyimides derived from pyridine-containing monomers demonstrated the potential for pyrimidine derivatives to form materials with good thermal stability and mechanical properties . The physical and chemical properties of "this compound" would likely be influenced by its molecular structure and could be characterized using similar methods to those described in the literature.
Propiedades
IUPAC Name |
N-benzyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3S/c1-14-22-17(13-24-18-9-7-16(20)8-10-18)11-19(23-14)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXONOUWZJGQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CC=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

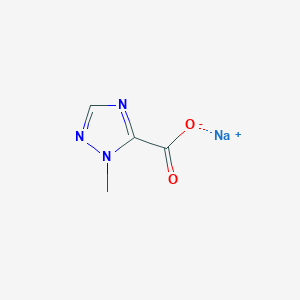
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)
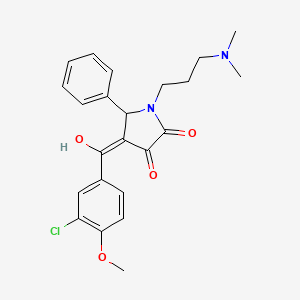
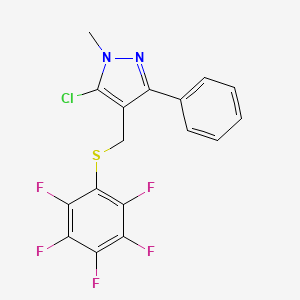
![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)
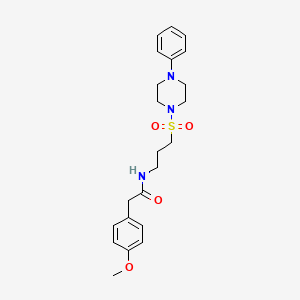
![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)
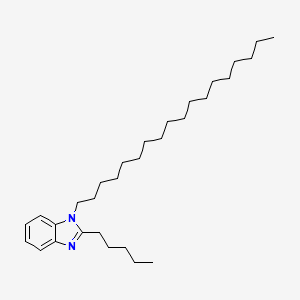

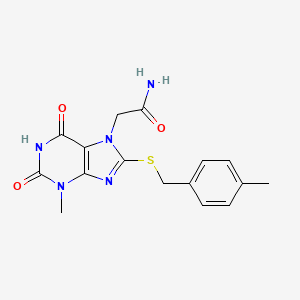
![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)
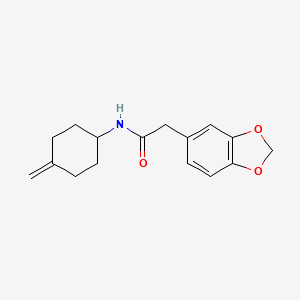
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)